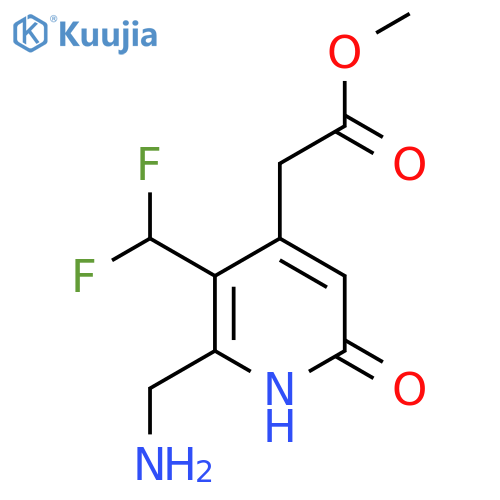Cas no 1805066-35-6 (Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

1805066-35-6 structure
商品名:Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate
CAS番号:1805066-35-6
MF:C10H12F2N2O3
メガワット:246.210689544678
CID:4804941
Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate
-
- インチ: 1S/C10H12F2N2O3/c1-17-8(16)3-5-2-7(15)14-6(4-13)9(5)10(11)12/h2,10H,3-4,13H2,1H3,(H,14,15)
- InChIKey: KDOZQYDLRDCIKJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CN)NC(C=C1CC(=O)OC)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 402
- トポロジー分子極性表面積: 81.4
- 疎水性パラメータ計算基準値(XlogP): -1.4
Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029026364-250mg |
Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate |
1805066-35-6 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A029026364-500mg |
Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate |
1805066-35-6 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
| Alichem | A029026364-1g |
Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate |
1805066-35-6 | 95% | 1g |
$3,068.70 | 2022-04-01 |
Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
1805066-35-6 (Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate) 関連製品
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
